

A Comparative Guide to the Multifaceted Applications of 1-Methylquinolinium Iodide

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Compound of Interest

Compound Name: 1-Methylquinolinium iodide

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For Researchers, Scientists, and Drug Development Professionals

As a cornerstone in heterocyclic chemistry, **1-Methylquinolinium iodide** (1-MQI) presents a versatile scaffold with a wide array of applications, ranging from bio-imaging to therapeutics and materials science. This guide provides an in-depth technical comparison of 1-MQI's performance in its key roles, offering experimental data and protocols to inform research and development decisions.

Unveiling Cellular Landscapes: 1-Methylquinolinium Iodide as a Fluorescent Probe

The inherent fluorescence of the quinolinium core makes 1-MQI and its derivatives valuable tools for biological imaging.^[1] The permanent positive charge imparted by N-methylation can facilitate interaction with cellular components.

Comparative Performance: 1-MQI Derivatives vs. Standard Fluorophores

While data on the unsubstituted 1-MQI is limited, derivatives such as 1-methyl-7-amino-quinolinium showcase impressive photophysical properties. These probes offer high fluorescence quantum yields (QY) in the range of 0.7–0.8 and fluorescence lifetimes of 12–13 ns, which are significantly longer than many common fluorophores, reducing interference from

autofluorescence. Furthermore, these derivatives are noted for their inherent water solubility and high photostability.

For context, a direct comparison with established fluorescent dyes would be crucial for selection in imaging experiments.

Fluorophore	Typical Quantum Yield (QY)	Key Advantages	Key Disadvantages
1-Methyl-7-amino-quinolinium	0.7 - 0.8	High QY, long lifetime, water-soluble, photostable	Limited commercial availability of specific derivatives
Rhodamine 6G	~0.95	Very high QY, excellent photostability	Prone to self-quenching at high concentrations
Fluorescein	~0.92	High QY, pH-sensitive (can be an advantage)	Poor photostability, pH-dependent fluorescence

Experimental Protocol: Determination of Fluorescence Quantum Yield (Relative Method)

This protocol outlines the widely used comparative method for determining the fluorescence quantum yield of a sample relative to a known standard.

Materials:

- Spectrofluorometer
- UV-Vis Spectrophotometer
- 10 mm path length quartz cuvettes
- Spectroscopic grade solvent

- Fluorescence standard with a known quantum yield (e.g., Rhodamine 6G in ethanol, QY \approx 0.95)
- **1-Methylquinolinium iodide** (or derivative) sample

Procedure:

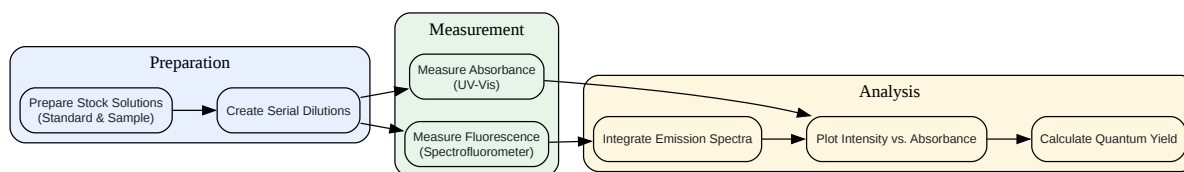
- Solution Preparation: Prepare a series of dilutions for both the standard and the sample in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
- Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
- Fluorescence Measurement: Record the fluorescence emission spectra of each solution using the spectrofluorometer at the same excitation wavelength used for the absorbance measurements.
- Data Analysis:
 - Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.
 - Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.
 - The slope of these plots is proportional to the quantum yield.
 - Calculate the quantum yield of the sample (Φ_s) using the following equation:

$$\Phi_s = \Phi_{std} * (\text{Slope}_s / \text{Slope}_{std}) * (n_s^2 / n_{std}^2)$$

Where:

- Φ_{std} is the quantum yield of the standard.
- Slope_s and Slope_{std} are the slopes of the plots for the sample and standard, respectively.

- n_s and n_{std} are the refractive indices of the sample and standard solutions (assumed to be the same if the same solvent is used).



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Workflow for Relative Fluorescence Quantum Yield Determination

Therapeutic Potential: 1-Methylquinolinium Iodide in Medicinal Chemistry

Quinolinium salts have garnered significant attention for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.^{[2][3]}

A. Nicotinamide N-Methyltransferase (NNMT) Inhibition

5-Amino-**1-methylquinolinium iodide** (5-amino-1MQ), a derivative of 1-MQI, is a selective inhibitor of the enzyme Nicotinamide N-methyltransferase (NNMT).^[4] Elevated NNMT levels are associated with various metabolic disorders, making it a promising therapeutic target.

Comparative Performance: 5-amino-1MQ vs. Other NNMT Inhibitors

Structure-activity relationship studies have shown that quinolinium-based compounds are a promising scaffold for NNMT inhibition. 5-amino-1MQ exhibits a tenfold greater inhibitory effect compared to the parent 1-MQ.^[5]

Compound	IC50 (μM)	Class
5-amino-1-methylquinolinium (1)	1.2 ± 0.1	Quinolinium analog
1-Methylquinolinium (1-MQ)	12.1 ± 3.1	Quinolinium
JBSNF-000088 (4)	1.8	Nicotinamide analog
3-amino-2-methylisoquinolinium (2)	6.3 ± 2.7	Isoquinolinium analog
Benzimidazole analog (3)	16.7 ± 6.4	Benzimidazole

Data sourced from[5].

The enhanced activity of the 5-amino derivative highlights the potential for further functionalization of the 1-MQI scaffold to develop potent and selective NNMT inhibitors.

B. Antimicrobial Activity

Quaternary quinolinium salts have been investigated for their antimicrobial properties. The positively charged nitrogen atom is thought to interact with negatively charged components of microbial cell membranes, leading to cell disruption.

Comparative Performance: Quinolinium Salts vs. Standard Antibiotics

To assess the antimicrobial efficacy of 1-MQI derivatives, their Minimum Inhibitory Concentration (MIC) values against common bacterial strains are compared with standard antibiotics. While specific MIC data for the parent 1-MQI is not readily available in the reviewed literature, the general class of quinolinium salts has shown activity.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

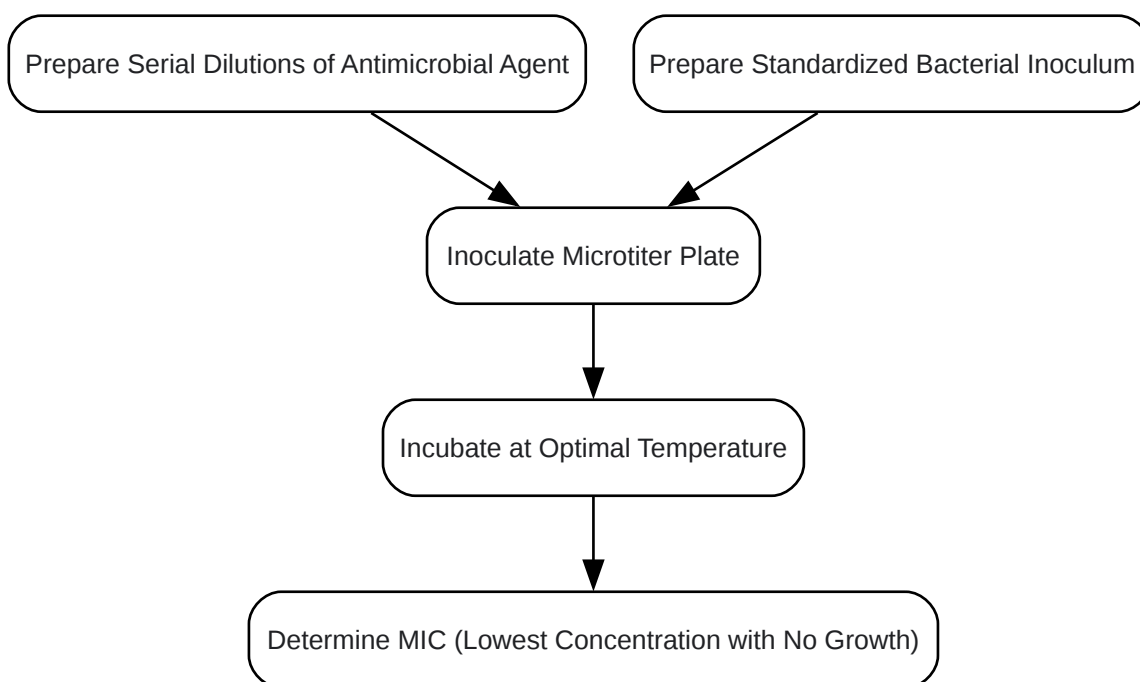
This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

- Sterile 96-well microtiter plates
- Bacterial culture (e.g., *Staphylococcus aureus*, *Escherichia coli*)
- Appropriate broth medium (e.g., Mueller-Hinton Broth)
- **1-Methylquinolinium iodide** (or derivative) solution
- Standard antibiotic solution (for comparison)
- Spectrophotometer or microplate reader

Procedure:

- **Inoculum Preparation:** Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
- **Serial Dilution:** Perform a two-fold serial dilution of the 1-MQI compound and the standard antibiotic in the microtiter plate wells containing broth.
- **Inoculation:** Inoculate each well with the standardized bacterial suspension. Include a positive control (broth + bacteria) and a negative control (broth only).
- **Incubation:** Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C) for 18-24 hours.
- **MIC Determination:** The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be determined visually or by measuring the optical density using a microplate reader.



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Workflow for MIC Determination

Targeting Nucleic Acid Structures: 1-Methylquinolinium Iodide as a G-Quadruplex Ligand

G-quadruplexes (G4s) are non-canonical secondary structures found in guanine-rich regions of nucleic acids and are implicated in the regulation of key cellular processes. Small molecules that can stabilize these structures are of great interest as potential therapeutic agents, particularly in oncology.

Comparative Performance: 1-MQI Derivatives vs. TMPyP4

While the parent 1-MQI is a basic scaffold, its derivatives have shown the ability to stabilize G-quadruplex structures. A direct comparison with well-established G4 ligands like TMPyP4 (5,10,15,20-tetra(N-methyl-4-pyridyl)porphyrin) is essential to evaluate their potential. The stabilizing effect is often quantified by the increase in the melting temperature (ΔT_m) of the G-quadruplex DNA.

It's important to note that while TMPyP4 is a known G4 stabilizer, it can also, under certain conditions, unfold some G-quadruplex structures.

Experimental Protocol: FRET-Melting Assay for G-Quadruplex Stabilization

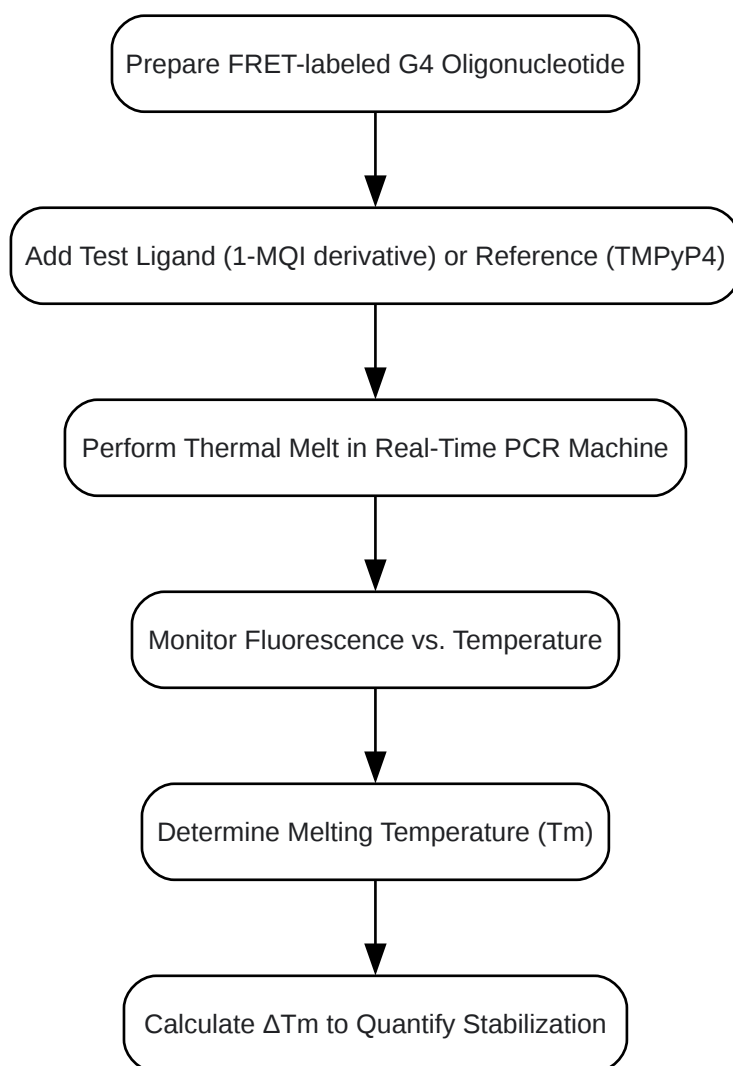
This assay measures the change in melting temperature of a fluorescently labeled G-quadruplex-forming oligonucleotide in the presence of a potential ligand.

Materials:

- Real-time PCR thermocycler with fluorescence detection
- FRET-labeled oligonucleotide (e.g., labeled with FAM as the donor and TAMRA as the quencher)
- Buffer solution (e.g., Tris-HCl with KCl)
- **1-Methylquinolinium iodide** (or derivative)
- Reference G4 ligand (e.g., TMPyP4)

Procedure:

- **Sample Preparation:** Prepare solutions of the FRET-labeled oligonucleotide in the buffer, with and without the test compound (1-MQI derivative) and the reference ligand.
- **Thermal Denaturation:** Place the samples in the thermocycler and perform a melt curve analysis. This involves gradually increasing the temperature while monitoring the fluorescence of the donor fluorophore.
- **Data Analysis:** As the temperature increases, the G-quadruplex unfolds, separating the donor and quencher, resulting in an increase in donor fluorescence. The melting temperature (T_m) is the temperature at which 50% of the G-quadruplexes are unfolded. The change in melting temperature (ΔT_m) in the presence of the ligand indicates its stabilizing effect.



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Workflow for FRET-Melting Assay

Harnessing Solar Energy: 1-Methylquinolinium Iodide in Dye-Sensitized Solar Cells (DSSCs)

1-Methylquinolinium iodide serves as a precursor for the synthesis of cyanine dyes, which are used as sensitizers in Dye-Sensitized Solar Cells (DSSCs). The photophysical and electrochemical properties of the resulting dye are critical for the overall efficiency of the solar cell.

Comparative Performance: Quinolinium-Derived Dyes vs. N719

The performance of a new dye is typically benchmarked against standard, high-performance dyes like the ruthenium-based N719. Key performance indicators for DSSCs include the short-circuit current density (J_{sc}), the open-circuit voltage (V_{oc}), the fill factor (FF), and the overall power conversion efficiency (η).

While specific data for a simple cyanine dye derived directly from 1-MQI is not prevalent, the broader class of quinolinium-containing dyes has been explored. The efficiency of DSSCs is highly dependent on the entire device architecture and the specific molecular structure of the dye. For instance, efficiencies of DSSCs using various organic dyes can range widely, with some reaching over 10%.

Dye	J_{sc} (mA/cm ²)	V_{oc} (V)	FF	η (%)
N719 (Reference)	~15-20	~0.7-0.8	~0.7	~7-11
Quinolinium-Derived Dyes	-	-	-	-

Performance of quinolinium-derived dyes is highly variable and dependent on the specific molecular structure.

Experimental Protocol: Fabrication and Characterization of a Dye-Sensitized Solar Cell

This protocol provides a general outline for the fabrication and testing of a laboratory-scale DSSC.[\[3\]](#)[\[5\]](#)

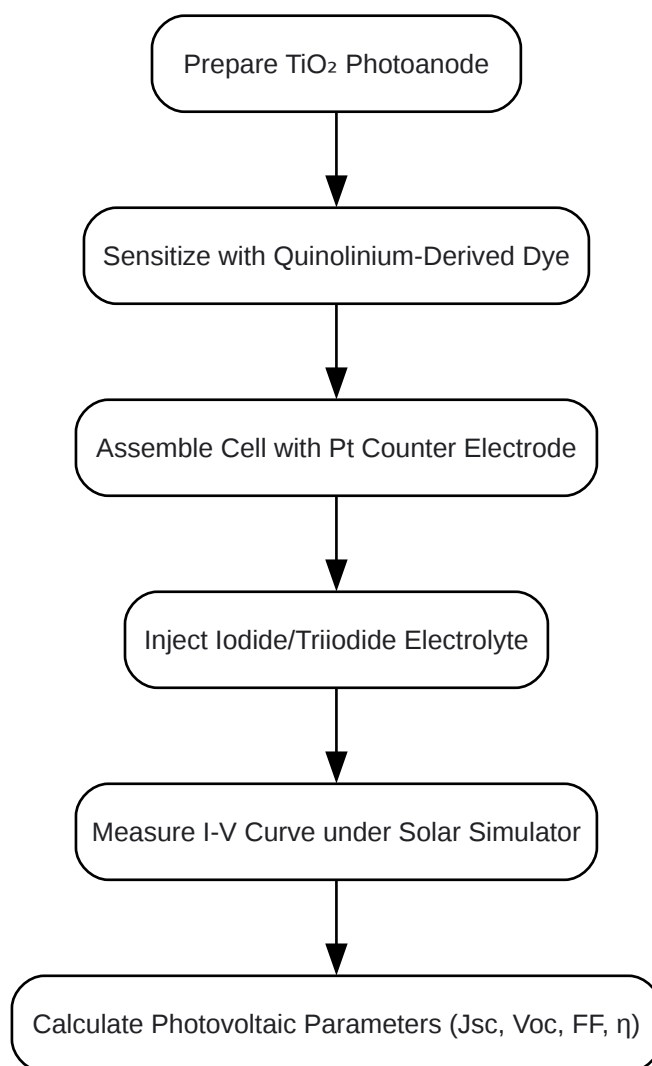
Materials:

- Conductive glass (e.g., FTO or ITO coated)
- TiO₂ nanoparticle paste

- Cyanine dye solution (derived from 1-MQI)
- Electrolyte solution (typically containing an I^-/I_3^- redox couple)
- Platinum-coated counter electrode
- Solar simulator
- Potentiostat/Galvanostat

Procedure:

- Photoanode Preparation: Deposit a thin film of TiO_2 paste onto the conductive side of a glass substrate and sinter at high temperature.
- Dye Sensitization: Immerse the cooled TiO_2 film in the cyanine dye solution to allow for dye adsorption.
- Assembly: Assemble the dye-sensitized photoanode with the platinum-coated counter electrode, leaving a small gap for the electrolyte.
- Electrolyte Injection: Introduce the electrolyte solution into the gap between the electrodes.
- Characterization:
 - Place the assembled cell under a solar simulator (e.g., AM 1.5G, 100 mW/cm²).
 - Measure the current-voltage (I-V) characteristics of the cell using a potentiostat/galvanostat.
 - From the I-V curve, determine the J_{sc} , V_{oc} , FF, and calculate the overall power conversion efficiency (η).



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Workflow for DSSC Fabrication and Testing

Conclusion

1-Methylquinolinium iodide stands as a versatile and valuable building block in various scientific disciplines. Its utility as a fluorescent probe, a scaffold for therapeutic agents, a G-quadruplex ligand, and a precursor for materials in renewable energy underscores its significance. While the parent compound itself shows promise, its derivatives often exhibit enhanced performance, highlighting the vast potential for further research and development. This guide provides a framework for comparing the performance of 1-MQI and its analogs against established standards, offering researchers the necessary tools and protocols to advance their work in these exciting fields.

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